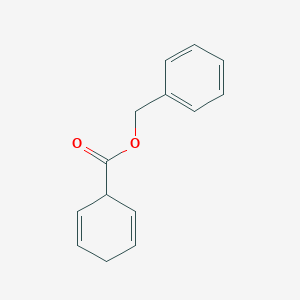![molecular formula C45H40O8 B12561460 Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate CAS No. 190518-51-5](/img/structure/B12561460.png)
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two 3,5-bis(benzyloxy)phenyl groups attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate typically involves the reaction of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid derivatives under specific conditions. One common method includes the esterification of 3,5-bis(benzyloxy)benzyl alcohol with propanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxybenzaldehyde or benzyloxybenzoic acid, while reduction can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural motif but with trifluoromethyl groups instead of benzyloxy groups.
3,5-Bis(benzyloxy)benzyl alcohol: A precursor in the synthesis of Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its combination of benzyloxy groups and propanedioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to materials science.
Propiedades
Número CAS |
190518-51-5 |
|---|---|
Fórmula molecular |
C45H40O8 |
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
bis[[3,5-bis(phenylmethoxy)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C45H40O8/c46-44(52-32-38-21-40(48-28-34-13-5-1-6-14-34)25-41(22-38)49-29-35-15-7-2-8-16-35)27-45(47)53-33-39-23-42(50-30-36-17-9-3-10-18-36)26-43(24-39)51-31-37-19-11-4-12-20-37/h1-26H,27-33H2 |
Clave InChI |
JINRXAUUJVMOSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC(=O)CC(=O)OCC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


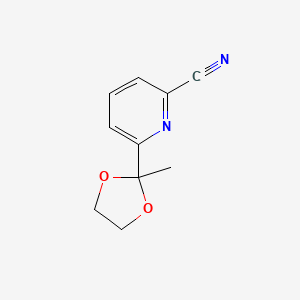
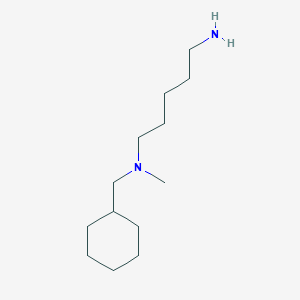
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
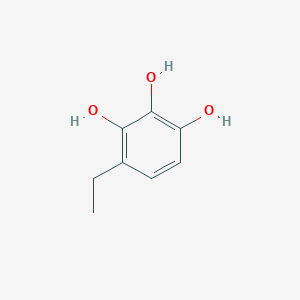
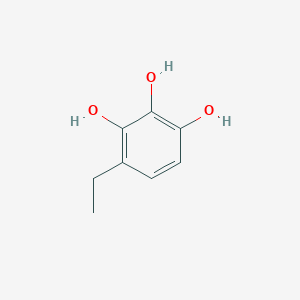
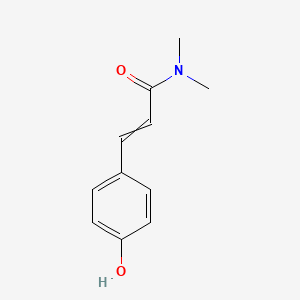
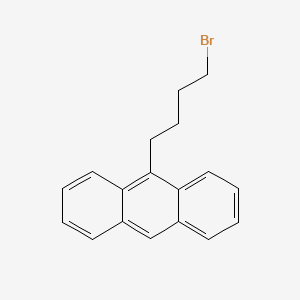
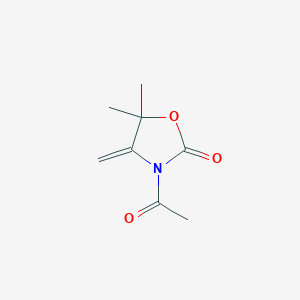
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
